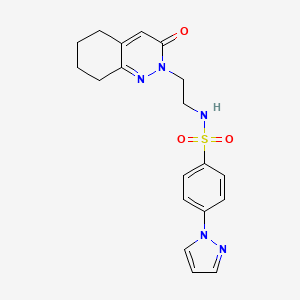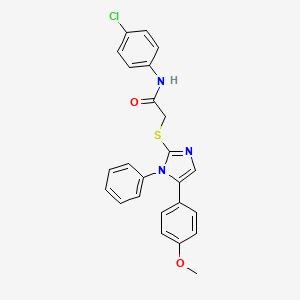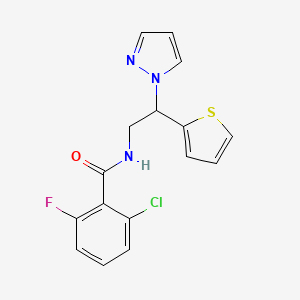
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound characterized by its polycyclic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Precursors and Intermediates: : The synthesis begins with the preparation of 3-oxo-5,6,7,8-tetrahydrocinnoline. This is typically achieved through a multistep process involving cyclization reactions.
Cinnoline Functionalization: : The cinnoline derivative is functionalized with an ethyl group at the 2-position. This step often requires specific conditions such as strong bases or metal catalysts to facilitate the reaction.
Sulfonamide Formation: : The final step involves coupling the functionalized cinnoline with 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride. This step requires a base like triethylamine and a solvent like dichloromethane to ensure successful sulfonamide bond formation.
Industrial Production Methods: Industrial production might involve optimizing these reactions for scale, utilizing continuous flow chemistry, or employing microwave-assisted synthesis to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the pyrazole or cinnoline rings. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: : Reduction reactions may target the keto group in the cinnoline ring, using reagents like sodium borohydride.
Substitution: : The aromatic sulfonamide and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions. Typical reagents include halides for nucleophilic substitution.
Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate in acidic or basic medium.
Reduction: : Sodium borohydride, lithium aluminum hydride in dry solvents like THF.
Substitution: : Halides, bases like sodium hydride, and solvents like DMF or DMSO.
Major Products
Oxidation and reduction typically lead to modified versions of the parent compound, retaining the core structure but with functional group changes.
Substitution can introduce diverse groups, resulting in compounds with potential novel properties.
Scientific Research Applications
Chemistry: : The compound's multi-functional groups make it a valuable intermediate in the synthesis of complex molecules.
Biology: : Studies may explore its interaction with biological targets due to the presence of sulfonamide and heterocyclic moieties, known for bioactivity.
Medicine: : Potential pharmacological properties, including antimicrobial or anti-inflammatory effects, are of interest due to the sulfonamide component.
Industry: : Uses in material science, potentially contributing to the development of new polymers or dyes.
Mechanism of Action
While the specific mechanism of N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide may vary based on its application, general mechanisms involve:
Molecular Targets: : Sulfonamides typically inhibit enzymes like dihydropteroate synthase in bacteria.
Pathways: : Disruption of folate synthesis in microbes, or modulation of specific signaling pathways in eukaryotic cells.
Comparison with Similar Compounds
Similar compounds include:
Sulfonamides: : Such as sulfamethoxazole, differing mainly in the heterocyclic group attached.
Cinnoline derivatives: : Like 3-cinnolinecarboxylic acid, which lacks the pyrazole and sulfonamide groups.
Uniqueness: : N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide stands out due to its hybrid structure incorporating cinnoline, pyrazole, and sulfonamide functionalities, offering a unique combination of reactivity and potential bioactivity.
Properties
IUPAC Name |
N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c25-19-14-15-4-1-2-5-18(15)22-24(19)13-11-21-28(26,27)17-8-6-16(7-9-17)23-12-3-10-20-23/h3,6-10,12,14,21H,1-2,4-5,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLLETSGGGACQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-cyclopropoxyphenoxy)methyl]oxirane](/img/structure/B2747787.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide](/img/structure/B2747789.png)

![N-(2,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2747792.png)





![benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate](/img/structure/B2747800.png)




